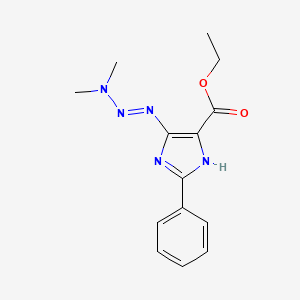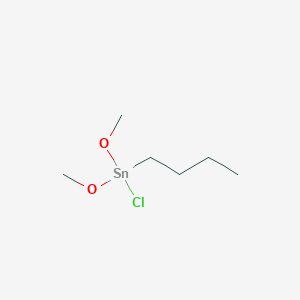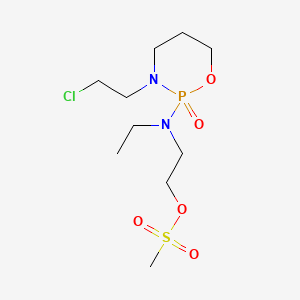
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring and a methanesulfonate ester group. Its chemical properties make it a valuable substance for research and industrial purposes.
Preparation Methods
The synthesis of Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide involves several stepsThe reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding alcohol and acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein synthesis, and cell proliferation .
Comparison with Similar Compounds
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide can be compared with other similar compounds, such as:
Dechloroethylifosfamide: This compound shares a similar structure but lacks the chloroethyl group, resulting in different chemical and biological properties.
Ifosfamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure but different substituents, leading to distinct therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
40722-39-2 |
|---|---|
Molecular Formula |
C10H22ClN2O5PS |
Molecular Weight |
348.78 g/mol |
IUPAC Name |
2-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]-ethylamino]ethyl methanesulfonate |
InChI |
InChI=1S/C10H22ClN2O5PS/c1-3-12(8-10-18-20(2,15)16)19(14)13(7-5-11)6-4-9-17-19/h3-10H2,1-2H3 |
InChI Key |
LRYUAPNWHCENRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOS(=O)(=O)C)P1(=O)N(CCCO1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



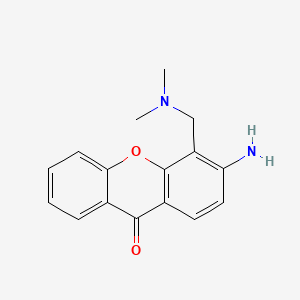
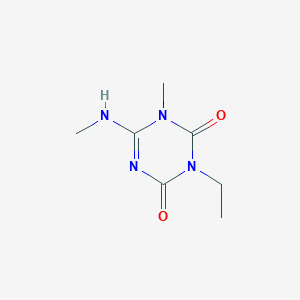
![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
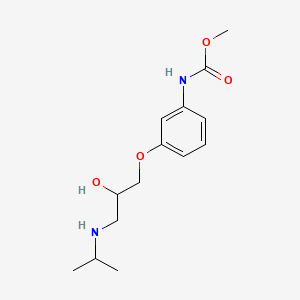
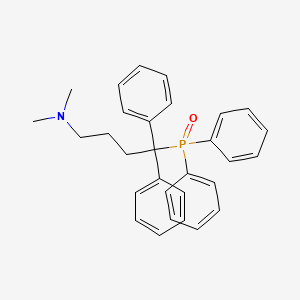

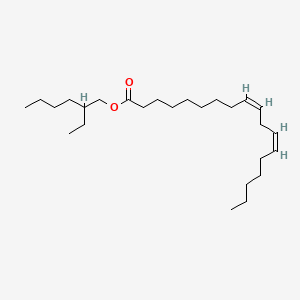
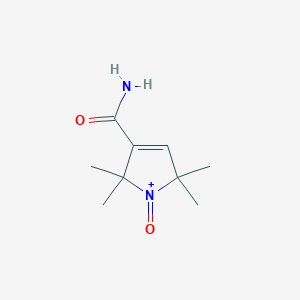
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
